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Compound of Interest

Compound Name: N-tert-butylbutanamide

Cat. No.: B15491739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide a detailed guide to the characterization of the

amide compound, N-tert-butylbutanamide. This document includes key physical and chemical

properties, detailed experimental protocols for spectroscopic and chromatographic analysis,

and visual workflows to aid in experimental design.

Product Information
N-tert-butylbutanamide is a secondary amide with potential applications as a synthetic

intermediate in drug discovery and materials science. Its characterization is crucial for quality

control, reaction monitoring, and understanding its chemical behavior.

Table 1: Physical and Chemical Properties of N-tert-butylbutanamide
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Property Value Source/Method

IUPAC Name N-(tert-butyl)butanamide PubChem

Molecular Formula C8H17NO PubChem[1]

Molecular Weight 143.23 g/mol PubChem[1]

CAS Number 1118-32-7

Predicted Boiling Point 206.3 ± 14.0 °C at 760 mmHg Prediction

Predicted Melting Point Not Available Prediction

Predicted Solubility
Soluble in methanol, ethanol,

DMSO, and chloroform.

Prediction based on similar

amides

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of N-tert-
butylbutanamide, providing information on the chemical environment of each proton and

carbon atom.

Protocol for ¹H and ¹³C NMR Analysis:

Sample Preparation:

Accurately weigh 10-20 mg of N-tert-butylbutanamide.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing may be applied.

Instrument Setup:

Use a standard 5mm NMR tube.

The spectrometer should be equipped with a broadband probe.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/N-tert-butylbutanamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-tert-butylbutanamide
https://www.benchchem.com/product/b15491739?utm_src=pdf-body
https://www.benchchem.com/product/b15491739?utm_src=pdf-body
https://www.benchchem.com/product/b15491739?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15491739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lock and shim the instrument on the deuterated solvent signal.

¹H NMR Acquisition:

Acquire a 1D proton spectrum.

Typical parameters:

Pulse sequence: zg30

Number of scans: 16-64

Relaxation delay (d1): 1-2 seconds

Spectral width: ~16 ppm centered around 5 ppm

¹³C NMR Acquisition:

Acquire a 1D carbon spectrum with proton decoupling.

Typical parameters:

Pulse sequence: zgpg30

Number of scans: 1024 or more, depending on concentration

Relaxation delay (d1): 2 seconds

Spectral width: ~220 ppm

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the spectra.

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).
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Integrate the ¹H NMR signals and identify the chemical shifts (δ) and coupling constants

(J).

Identify the chemical shifts of the signals in the ¹³C NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Data for N-tert-butylbutanamide in CDCl₃

¹H NMR

Predicted

Chemical Shift

(ppm)

Multiplicity Integration Assignment

Amide Proton ~5.4 Broad Singlet 1H -NH-

Methylene ~2.0 Triplet 2H -CH₂-CH₂-CH₃

Methylene ~1.6 Sextet 2H -CH₂-CH₂-CH₃

tert-Butyl ~1.3 Singlet 9H -C(CH₃)₃

Methyl ~0.9 Triplet 3H -CH₂-CH₂-CH₃

¹³C NMR
Predicted Chemical Shift

(ppm)
Assignment

Carbonyl ~173 C=O

Quaternary Carbon ~51 -C(CH₃)₃

Methylene ~39 -CH₂-CH₂-CH₃

tert-Butyl Carbons ~29 -C(CH₃)₃

Methylene ~19 -CH₂-CH₂-CH₃

Methyl ~14 -CH₂-CH₂-CH₃

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Experimental Workflow for NMR Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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